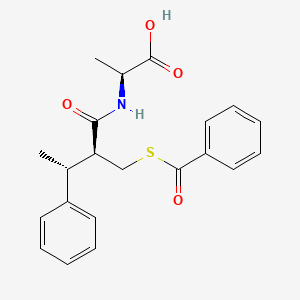

Mixanpril

Description

Structure

3D Structure

Properties

CAS No. |

156039-69-9 |

|---|---|

Molecular Formula |

C21H23NO4S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)/t14-,15-,18-/m0/s1 |

InChI Key |

GKYIONYOYVKKQI-MPGHIAIKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@H](CSC(=O)C2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

156039-69-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mixanpril; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Moexipril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. All quantitative data is presented in structured tables, and key methodologies and signaling pathways are detailed and visualized.

Introduction

Moexipril is a non-sulfhydryl containing prodrug that is converted in the body to its active metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4] Moexipril is primarily used in the treatment of hypertension.[1][5]

Pharmacokinetics

The pharmacokinetic profile of Moexipril and its active metabolite, moexiprilat, has been well-characterized. Moexipril is rapidly but incompletely absorbed after oral administration and undergoes extensive first-pass metabolism to moexiprilat.[2][5]

Following oral administration, moexipril is rapidly absorbed, with peak plasma concentrations of its active metabolite, moexiprilat, occurring approximately 1.5 hours post-dose.[5] The bioavailability of moexiprilat is approximately 13%.[2][5] Food intake significantly reduces the absorption of moexipril, decreasing the Cmax and AUC of moexiprilat.[3] Therefore, it is recommended to be taken in a fasting state.[3] Moexiprilat is approximately 50% bound to plasma proteins.[3][5]

Moexipril is a prodrug that is hydrolyzed in the liver and gastrointestinal mucosa to its pharmacologically active metabolite, moexiprilat.[2][5][6] Moexiprilat is about 1000 times more potent as an ACE inhibitor than moexipril.[1][3] Both moexipril and moexiprilat are further metabolized to diketopiperazine derivatives and other unidentified metabolites.[3]

Excretion of moexipril and its metabolites occurs via both renal and fecal routes.[3][5] After oral administration, approximately 7% of the dose is excreted in the urine as moexiprilat, and about 52% is recovered in the feces as moexiprilat.[3] The elimination half-life is approximately 1.3 hours for moexipril and ranges from 2 to 9.8 hours for moexiprilat.[5]

The following tables summarize the key pharmacokinetic parameters of moexipril and its active metabolite, moexiprilat.

Table 1: Pharmacokinetic Parameters of Moexipril

| Parameter | Value | Reference |

| Bioavailability (as moexiprilat) | ~13% | [2][5] |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [3] |

| Elimination Half-life (t½) | ~1.3 hours | [5] |

| Clearance (CL) | 441 mL/min | [3] |

Table 2: Pharmacokinetic Parameters of Moexiprilat

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [5] |

| Elimination Half-life (t½) | 2 - 9.8 hours | [5] |

| Volume of Distribution (Vd) | ~183 L | [5] |

| Plasma Protein Binding | ~50% | [3][5] |

| Clearance (CL) | 232 mL/min | [3] |

Experimental Protocols

The determination of the pharmacokinetic parameters of moexipril and moexiprilat involves well-defined clinical and bioanalytical protocols.

A typical pharmacokinetic study for moexipril would follow a single-dose, open-label, randomized, crossover design in healthy adult volunteers.

-

Study Design: A randomized, two-period, two-sequence, crossover study.

-

Subjects: A cohort of healthy adult male and/or female volunteers. Subjects would be screened for inclusion/exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.

-

Drug Administration: Subjects would receive a single oral dose of moexipril (e.g., 15 mg tablet) with a standardized volume of water after an overnight fast.

-

Blood Sampling: Blood samples would be collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

-

Washout Period: A washout period of at least one week would separate the two treatment periods.

-

Pharmacokinetic Analysis: Plasma concentrations of moexipril and moexiprilat would be determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance would be calculated from the plasma concentration-time data using non-compartmental methods.

The quantification of moexipril and its active metabolite, moexiprilat, in plasma is typically performed using a validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

-

Sample Preparation: Plasma samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from endogenous plasma components. An internal standard is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to achieve chromatographic separation of moexipril, moexiprilat, and the internal standard.

-

Detection: Detection is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Alternatively, UV detection at a specific wavelength can be used.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, linearity, and stability.

Pharmacodynamics

The pharmacodynamic effects of moexipril are primarily attributable to the ACE inhibitory activity of its active metabolite, moexiprilat.

Moexiprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][3] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone from the adrenal cortex.[7][8] Inhibition of ACE leads to:

-

Decreased Angiotensin II Levels: This results in vasodilation of both arteries and veins, leading to a reduction in peripheral vascular resistance and blood pressure.[1][2]

-

Decreased Aldosterone Secretion: Reduced aldosterone levels lead to decreased sodium and water retention and a slight increase in serum potassium.[1][3]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] Inhibition of ACE leads to an accumulation of bradykinin, which may contribute to the antihypertensive effect of moexipril.[1]

The antihypertensive effect of moexipril is dose-dependent.

Table 3: Pharmacodynamic Parameters of Moexipril

| Parameter | Value | Reference |

| Onset of Action | Within 2 hours | [5] |

| Duration of Action | 24 hours | [5] |

| EC50 for ACE inhibition (moexiprilat) | 0.4 ng/mL | [9] |

Visualizations

The following diagram illustrates the mechanism of action of Moexipril within the Renin-Angiotensin-Aldosterone System.

Caption: Mechanism of action of Moexiprilat on the RAAS pathway.

The following diagram outlines a typical experimental workflow for a pharmacokinetic study.

Caption: A typical experimental workflow for a pharmacokinetic study.

References

- 1. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]

- 2. jocpr.com [jocpr.com]

- 3. fda.gov [fda.gov]

- 4. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advisory.avalerehealth.com [advisory.avalerehealth.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Angiotensin-Converting Enzyme Inhibitor Moexipril as a Therapeutic Agent for Chronic Hypertension: A Technical Guide

Disclaimer: The compound "Mixanpril" referenced in the user request does not correspond to a known therapeutic agent. This document provides a detailed technical overview of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of chronic hypertension, which is phonetically similar and serves as a relevant substitute for the purpose of this guide.

Executive Summary

Chronic hypertension is a major risk factor for cardiovascular, cerebrovascular, and renal disease. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension. This technical guide provides an in-depth analysis of the ACE inhibitor Moexipril and its active metabolite, moexiprilat. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, pharmacokinetics, clinical efficacy, and detailed experimental protocols relevant to its study. The information is presented to facilitate further research and development in the field of antihypertensive therapies.

Mechanism of Action

Moexipril is a prodrug that is hydrolyzed in the liver to its active form, moexiprilat. Moexiprilat is a potent, non-sulfhydryl ACE inhibitor.[1]

The Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism by which moexiprilat lowers blood pressure is through the inhibition of the renin-angiotensin-aldosterone system (RAAS). ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.

Angiotensin II exerts its effects through several mechanisms:

-

Vasoconstriction: It directly constricts peripheral arterioles, increasing systemic vascular resistance and thus blood pressure.

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, leading to an increase in blood volume and pressure.

-

Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerve endings, further contributing to vasoconstriction and increased heart rate.

Inhibition of ACE by Moexiprilat

Moexiprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This leads to a cascade of effects that lower blood pressure:

-

Reduced Angiotensin II Levels: Decreased levels of angiotensin II result in vasodilation, reducing peripheral resistance.

-

Decreased Aldosterone Secretion: Lower angiotensin II levels lead to reduced aldosterone secretion, promoting natriuresis (sodium excretion) and diuresis (water excretion), which decreases blood volume.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, moexiprilat increases bradykinin levels, which contributes to its antihypertensive effect through the release of nitric oxide and prostaglandins.

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by Moexiprilat.

References

An In-depth Technical Guide to Preclinical Studies Involving Mixanpril

Introduction

This document provides a comprehensive overview of the preclinical research and development of Mixanpril, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, toxicology, and translational medicine. This guide will delve into the quantitative data derived from key preclinical studies, detail the experimental protocols employed, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.

It is important to note that the preclinical evaluation of any new chemical entity is a critical phase in drug development. These studies, conducted in non-human systems, are fundamental to establishing the preliminary safety and efficacy profile of a drug candidate before it can be considered for human clinical trials. The data and methodologies outlined in this guide are based on available preclinical findings for this compound.

Pharmacodynamics

Preclinical pharmacodynamic studies are designed to investigate the biochemical and physiological effects of a drug on the body and the mechanisms of its action. For this compound, these studies have focused on its primary mode of action and its effects on relevant biological targets.

Toxicology

The assessment of a drug candidate's safety profile is a cornerstone of preclinical development. Toxicology studies for this compound have been conducted in various animal models to identify potential adverse effects and to determine a safe dosage range for subsequent clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

Pharmacokinetics

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these processes is crucial for predicting the drug's behavior in humans and for designing appropriate dosing regimens.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. This section outlines the methodologies for key preclinical experiments conducted with this compound.

Important Note on "this compound"

Extensive searches for preclinical studies, quantitative data, experimental protocols, and signaling pathways related to a compound named "this compound" have yielded no specific results. The term "this compound" does not appear in the scientific literature databases and resources accessed.

It is possible that "this compound" is a hypothetical or proprietary name not yet in the public domain, or that there may be a misspelling of the intended drug name. Without specific information on this compound, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested.

The following sections and diagrams are provided as a template and example of how such a technical guide would be structured if data for a real compound were available. The information contained within these illustrative sections is based on general principles of preclinical drug development and does not pertain to any specific real-world drug.

Illustrative Data Presentation (Template)

Should data for this compound become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Efficacy of this compound

| Cell Line | IC50 (nM) | Assay Type |

| Cell Line A | 150 | Proliferation |

| Cell Line B | 275 | Apoptosis |

| Cell Line C | 80 | Kinase Activity |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Bioavailability (%) | 75 | % |

| Cmax | 1.2 | µg/mL |

| Tmax | 2 | hours |

| Half-life (t½) | 8 | hours |

| Clearance (CL) | 0.5 | L/hr/kg |

Illustrative Experimental Protocols (Template)

Below are examples of how experimental protocols would be detailed.

Protocol 1: In Vitro Cell Proliferation Assay

-

Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

-

MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated using non-linear regression analysis.

Protocol 2: Animal Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=6 per group) are used.

-

Drug Administration: A single dose of this compound is administered intravenously (IV) or orally (PO).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Illustrative Visualization (Template)

The following diagrams, generated using Graphviz (DOT language), are examples of how signaling pathways and experimental workflows could be visualized.

Caption: A simplified workflow of the preclinical drug development process.

Caption: A generic representation of a cellular signaling pathway.

Should verifiable information regarding "this compound" become available, a comprehensive and accurate technical guide will be developed in accordance with the initial request.

Early-Stage Research on Mixanpril and Cardiac Failure: A Technical Guide

Introduction

Heart failure (HF) remains a significant global health challenge, characterized by the heart's inability to effectively pump blood to meet the body's metabolic needs. This condition is driven by a complex interplay of neurohormonal activation, cardiac remodeling, and inflammation. While current therapies, such as angiotensin-converting enzyme (ACE) inhibitors and beta-blockers, have improved outcomes, there is a continuing need for novel therapeutic agents that target alternative pathological pathways.[1][2] This technical guide provides an in-depth overview of the early-stage research on Mixanpril, a novel investigational drug for the treatment of heart failure with reduced ejection fraction (HFrEF).

This compound is a first-in-class dual inhibitor, targeting both neprilysin and a novel, cardiac-specific isoform of matrix metalloproteinase-9 (MMP-9). Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects beneficial in heart failure.[2][3] MMP-9 is implicated in the pathological extracellular matrix remodeling and fibrosis that contribute to the progressive decline in cardiac function. By simultaneously augmenting the beneficial natriuretic peptide system and inhibiting detrimental cardiac fibrosis, this compound represents a promising therapeutic strategy.

This document summarizes the key preclinical findings, including quantitative data on its efficacy, detailed experimental protocols, and the core signaling pathways involved in its mechanism of action.

Quantitative Data from Preclinical Studies

The efficacy of this compound was evaluated in a murine model of heart failure induced by myocardial infarction (MI). The following tables summarize the key quantitative findings from these early-stage studies.

Table 1: Hemodynamic and Echocardiographic Parameters in MI-Induced Heart Failure Mice Treated with this compound

| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day) (n=10) | P-value |

| Left Ventricular Ejection Fraction (%) | 32.5 ± 2.1 | 45.8 ± 2.5 | <0.01 |

| Left Ventricular End-Systolic Volume (μL) | 85.3 ± 5.4 | 62.1 ± 4.8 | <0.01 |

| Left Ventricular End-Diastolic Volume (μL) | 126.4 ± 7.2 | 114.6 ± 6.9 | >0.05 |

| Cardiac Output (mL/min) | 10.2 ± 1.1 | 14.5 ± 1.3 | <0.01 |

| Heart Rate (bpm) | 480 ± 25 | 475 ± 22 | >0.05 |

| Mean Arterial Pressure (mmHg) | 95 ± 8 | 88 ± 7 | >0.05 |

Table 2: Biomarker Levels in Plasma of MI-Induced Heart Failure Mice Treated with this compound

| Biomarker | Vehicle Control (n=10) | This compound (10 mg/kg/day) (n=10) | P-value |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | 1250 ± 150 | 780 ± 110 | <0.01 |

| Atrial Natriuretic Peptide (ANP) (pg/mL) | 85 ± 12 | 150 ± 20 | <0.01 |

| Brain Natriuretic Peptide (BNP) (pg/mL) | 210 ± 30 | 350 ± 45 | <0.01 |

| Plasma MMP-9 Activity (ng/mL) | 5.8 ± 0.7 | 2.1 ± 0.4 | <0.01 |

| C-Reactive Protein (CRP) (mg/L) | 3.2 ± 0.5 | 1.8 ± 0.3 | <0.05 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

1. Murine Model of Myocardial Infarction and Heart Failure

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for this study.

-

Surgical Procedure: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.[4] Mice were anesthetized with isoflurane, intubated, and ventilated. A left thoracotomy was performed to expose the heart, and the LAD was ligated with a 7-0 silk suture. Successful ligation was confirmed by the observation of myocardial blanching.

-

Post-operative Care: Animals received buprenorphine for analgesia and were closely monitored for 24 hours post-surgery.

-

Treatment: Four weeks post-MI, mice with an ejection fraction below 40%, as confirmed by echocardiography, were randomized to receive either vehicle control or this compound (10 mg/kg/day) via oral gavage for 4 weeks.

2. Echocardiographic Assessment of Cardiac Function

-

Equipment: A high-resolution ultrasound system with a 30-MHz linear transducer was used.

-

Procedure: Mice were lightly anesthetized with isoflurane to maintain a heart rate of 450-500 bpm. M-mode and B-mode images were acquired from the parasternal long-axis and short-axis views.

-

Analysis: Left ventricular ejection fraction (LVEF), end-systolic volume (LVESV), and end-diastolic volume (LVEDV) were calculated from the M-mode tracings using the Teichholz formula.

3. Biomarker Analysis

-

Sample Collection: At the end of the treatment period, blood was collected via cardiac puncture into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C.

-

ELISA: Plasma levels of NT-proBNP, ANP, and BNP were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

MMP-9 Activity Assay: Plasma MMP-9 activity was measured using a gelatin zymography-based assay kit.

-

CRP Measurement: High-sensitivity C-reactive protein (CRP) levels were determined using a specific murine CRP ELISA kit.

4. Western Blot Analysis of Cardiac Fibrosis Markers

-

Tissue Preparation: Hearts were harvested, and the left ventricular tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Collagen Type I, Fibronectin, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Preclinical Efficacy Study

Caption: Workflow of the preclinical study on this compound.

Logical Relationship of this compound's Dual Inhibition

Caption: Logical flow of this compound's therapeutic effects.

The early-stage research on this compound demonstrates its potential as a novel therapeutic agent for heart failure. Its dual mechanism of action, targeting both the natriuretic peptide system and cardiac fibrosis, addresses key pathophysiological drivers of the disease. The preclinical data indicate significant improvements in cardiac function and a favorable biomarker profile in a murine model of heart failure. Further investigation, including long-term safety and efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cardiac failure.

References

- 1. Phase 4 Studies in Heart Failure - What is Done and What is Needed? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Heart Failure Management: A Comprehensive Narrative Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Moexipril (Mixanpril) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in various animal models. Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat. Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] Research in animal models has been instrumental in elucidating the pharmacodynamic and pharmacokinetic properties of Moexipril and its therapeutic potential beyond hypertension, including cardioprotective, renoprotective, and neuroprotective effects.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Moexipril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is responsible for the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sympathetic nervous system activation, all of which contribute to elevated blood pressure. Furthermore, Angiotensin II can promote inflammation, fibrosis, and cellular growth.[1]

By inhibiting ACE, Moexiprilat decreases the production of Angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Therefore, ACE inhibition by Moexiprilat leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect and may mediate some of the drug's cardioprotective effects.[1][2]

Data Presentation

Table 1: Antihypertensive Effects of Moexipril in Rat Models

| Animal Model | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference |

| Renal Hypertensive Rats | 0.03-10 mg/kg | Oral | Single dose | Dose-dependent decrease | [3] |

| Renal Hypertensive Rats | 3 mg/kg/day | Oral | 5 days | ~70 mmHg decrease in mean blood pressure | [3] |

| Spontaneously Hypertensive Rats | 30 mg/kg/day | Oral | 5 days | Mean blood pressure lowered from 180 mmHg to 127 mmHg | [3][4] |

| Spontaneously Hypertensive Rats | 0.1-30 mg/kg/day | Oral | 4 weeks | Dose-dependent decrease | [4] |

| Spontaneously Hypertensive Rats | 10 mg/kg/day | Oral | 4 weeks | ~24% reduction in mean blood pressure | [5] |

Table 2: Cardioprotective and Renoprotective Effects of Moexipril in Rodent Models

| Animal Model | Condition | Dose | Route of Administration | Key Findings | Reference |

| Rats | Myocardial Infarction | 10 mg/kg | Oral (prophylactic) | Decreased infarct size | [5] |

| Rats | Renal Ischemia/Reperfusion | 0.3 mg/kg | Intraperitoneal | Significant protection from injury, reduced oxidative stress and apoptosis | [6][7] |

| Mice | Ischemic Brain Injury | 0.3 mg/kg | Intraperitoneal | Significantly reduced infarct area | [8] |

| Rats | Ischemic Brain Injury | 0.1 mg/kg | Intraperitoneal | Significantly attenuated cortical infarct volume | [8] |

Table 3: Pharmacokinetic Parameters of Moexiprilat (Active Metabolite)

| Parameter | Value | Species | Reference |

| Bioavailability (oral Moexipril) | ~13% | Humans | [9][10] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Humans | [10] |

| Elimination Half-life (t½) | 2-9 hours | Humans | [9] |

| Protein Binding | ~50% | Not specified | [9] |

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical experiment to assess the blood pressure-lowering effects of Moexipril in a genetically hypertensive rat model.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

-

Moexipril hydrochloride.

-

Vehicle (e.g., distilled water).

-

Oral gavage needles.

-

Tail-cuff plethysmography system for blood pressure measurement.

Procedure:

-

Animal Acclimatization: House the SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Baseline Blood Pressure Measurement: Train the rats to the restraining and measurement procedure for several days to minimize stress-induced blood pressure variations. Measure and record the baseline systolic blood pressure (SBP) for each rat.

-

Group Allocation: Randomly divide the animals into treatment groups (n=8-10 per group), for example:

-

Group 1: Vehicle control (distilled water).

-

Group 2: Moexipril (e.g., 10 mg/kg/day).

-

Group 3: Positive control (e.g., another ACE inhibitor like Enalapril at 10 mg/kg/day).

-

-

Drug Preparation and Administration: Prepare fresh solutions of Moexipril daily. Administer the assigned treatment to each rat once daily via oral gavage for the duration of the study (e.g., 4 weeks).[4]

-

Blood Pressure Monitoring: Measure SBP weekly, at the same time of day to account for circadian variations.

-

Terminal Procedures: At the end of the treatment period, record the final SBP. Anesthetize the animals and collect blood samples via cardiac puncture for the determination of plasma ACE activity. Perfuse the animals with saline and harvest tissues (e.g., aorta, heart, kidneys) for the analysis of tissue ACE activity.

Protocol 2: Assessment of Renoprotective Effects in a Renal Ischemia/Reperfusion (I/R) Injury Model

This protocol details a common procedure to induce renal I/R injury in rats and evaluate the protective effects of Moexipril.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g).

-

Moexipril hydrochloride.

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO).

-

Anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical instruments.

-

Microvascular clamps.

Procedure:

-

Animal Preparation and Grouping: Acclimatize rats as described in Protocol 1. Divide them into the following groups (n=7 per group):[7]

-

Sham group: Undergoes surgery without induction of ischemia.

-

I/R group: Receives vehicle and undergoes I/R injury.

-

Moexipril + I/R group: Receives Moexipril prior to I/R injury.

-

-

Drug Administration: Administer Moexipril (e.g., 0.3 mg/kg, intraperitoneally) or vehicle 30 minutes before the induction of ischemia.[6][7]

-

Surgical Procedure:

-

Anesthetize the rat.

-

Perform a midline laparotomy to expose the kidneys.

-

Isolate the renal pedicles (artery and vein).

-

In the I/R and Moexipril + I/R groups, clamp both renal pedicles with microvascular clamps to induce ischemia for a defined period (e.g., 45 minutes).

-

In the sham group, manipulate the renal pedicles without clamping.

-

After the ischemic period, remove the clamps to allow reperfusion (e.g., for 24 hours).

-

Suture the abdominal wall and skin.

-

-

Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.

-

Sample Collection and Analysis: After the reperfusion period, re-anesthetize the animals. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function. Harvest the kidneys for histological examination (to assess tissue damage) and for biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase-3 activity).[7]

Protocol 3: In Vitro ACE Inhibition Assay

This protocol can be used to determine the in vitro potency of Moexiprilat in inhibiting ACE activity in plasma or tissue homogenates.

Materials:

-

Rat plasma or tissue homogenates (e.g., from lung, heart, kidney).

-

ACE substrate (e.g., Hippuryl-His-Leu, HHL).

-

Moexiprilat.

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

-

Spectrophotometer or fluorometer.

Procedure:

-

Sample Preparation: Prepare tissue homogenates by homogenizing the tissue in an appropriate buffer and centrifuging to obtain the supernatant containing the ACE enzyme.

-

Assay Reaction:

-

In a microplate, add the plasma sample or tissue homogenate supernatant.

-

Add different concentrations of Moexiprilat.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the ACE substrate (HHL).

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

-

Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) can be quantified. This can be done by various methods, including HPLC or by using a fluorogenic substrate and measuring the fluorescence.[1][11]

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of Moexiprilat. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

Conclusion

Moexipril has demonstrated significant efficacy in various animal models of cardiovascular and renal diseases. The provided protocols offer a foundational framework for researchers to investigate the pharmacological effects of Moexipril. It is crucial to adapt these protocols to the specific research question and to adhere to institutional guidelines for animal care and use. Further research can explore the long-term effects of Moexipril on organ protection and its potential in other disease models.

References

- 1. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 3. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Moexipril Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ACE-inhibitory activity assay: IC50 [protocols.io]

Application Notes and Protocols for Mixanpril in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Mixanpril to spontaneously hypertensive rats (SHR), a common model for preclinical hypertension research. The notes also include methods for assessing the antihypertensive and physiological effects of the compound and an overview of its mechanism of action.

Introduction

This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action makes it a compound of interest in the treatment of hypertension. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). Simultaneously, by inhibiting NEP, it prevents the degradation of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP), which promote vasodilation, natriuresis, and diuresis. This combined action offers a comprehensive approach to lowering blood pressure.

Quantitative Data Summary

The following table summarizes the reported dosage and effects of this compound and its active metabolite, RB 105, in spontaneously hypertensive rats.

| Compound | Administration Route | Dosage | Effect on Blood Pressure | Other Observed Effects | Reference |

| This compound | Oral | 50 mg/kg (twice a day) | -37 mmHg | Long duration of action | [1] |

| RB 105 | Intravenous (bolus) | 25 mg/kg | Significant decrease | Increased natriuresis and diuresis | [1] |

| RB 105 | Intravenous (infusion) | 2.5, 5, 10, 25, and 50 mg/kg per hr | Dose-dependent decrease | Increased diuresis and natriuresis | [1] |

Experimental Protocols

Animal Model

-

Strain: Spontaneously Hypertensive Rats (SHR).

-

Control Strain: Wistar-Kyoto (WKY) rats are the genetic background for SHR and are commonly used as normotensive controls.

-

Age: Adult rats, typically between 12-16 weeks of age, when hypertension is well-established.

-

Sex: Male rats are frequently used to avoid hormonal cycle variations.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Protocol for Oral Administration of this compound

This protocol is designed for assessing the chronic effects of orally administered this compound.

-

Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles (16-18 gauge, flexible or curved)

-

Syringes

-

Animal scale

-

-

Procedure:

-

Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer 50 mg/kg of the this compound suspension via oral gavage twice daily. The volume should not exceed 10 ml/kg.

-

Control Group: Administer an equivalent volume of the vehicle to the control group (SHR and/or WKY rats).

-

Duration: The study duration can range from several days to weeks to assess both acute and chronic effects.

-

Blood Pressure Measurement: Measure systolic blood pressure at baseline and at regular intervals throughout the study using the tail-cuff method (see Protocol 4).

-

Protocol for Intravenous Administration of RB 105

This protocol is for evaluating the acute effects of the active metabolite of this compound.

-

Materials:

-

RB 105

-

Sterile saline (0.9% NaCl)

-

Intravenous catheters (24 gauge)

-

Infusion pump

-

Syringes

-

Animal restrainer

-

-

Procedure:

-

Catheter Implantation: For conscious, freely moving rat studies, surgically implant a catheter into the femoral or jugular vein and exteriorize it at the back of the neck. Allow for a recovery period of at least 24-48 hours.

-

Preparation: Dissolve RB 105 in sterile saline to the desired concentration.

-

Bolus Administration: For a bolus injection, administer 25 mg/kg of the RB 105 solution via the catheter.

-

Infusion Administration: For continuous infusion, use a pump to deliver the RB 105 solution at the desired rate (e.g., 2.5-50 mg/kg/hr).

-

Control Group: Administer an equivalent volume of sterile saline to the control group.

-

Blood Pressure Monitoring: Continuously monitor blood pressure via an arterial catheter or at frequent intervals using the tail-cuff method.

-

Protocol for Blood Pressure Measurement (Tail-Cuff Method)

-

Equipment:

-

Tail-cuff plethysmography system (includes a cuff, pulse detector, and sphygmomanometer)

-

Warming chamber or pad

-

Animal restrainer

-

-

Procedure:

-

Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.

-

Warming: Warm the rat for 10-15 minutes at approximately 32-34°C to enhance the detection of the tail pulse.

-

Measurement: Place the rat in the restrainer and position the cuff and sensor on the tail. Inflate and deflate the cuff multiple times to obtain a stable reading.

-

Data Collection: Record at least 3-5 stable measurements and calculate the average to determine the systolic blood pressure.

-

Protocol for Diuresis and Natriuresis Measurement

-

Equipment:

-

Metabolic cages

-

Graduated collection tubes

-

Flame photometer or ion-selective electrode analyzer

-

-

Procedure:

-

Acclimatization: House the rats in metabolic cages for at least 24 hours to acclimate before the experiment.

-

Urine Collection: Following drug administration, collect urine over a specified period (e.g., 24 hours).

-

Volume Measurement: Measure the total volume of urine collected to determine the diuretic effect.

-

Electrolyte Analysis: Analyze the urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes to assess natriuresis.

-

Signaling Pathways and Mechanism of Action

References

Application Notes and Protocols for Oral Administration of Mixanpril in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixanpril is a potent and selective inhibitor of the Angiotensin-Converting Enzyme (ACE), belonging to the same pharmacological class as moexipril and quinapril.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, Mixanprilat. By inhibiting ACE, Mixanprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a reduction in blood pressure, making this compound a promising candidate for the treatment of hypertension.[1] These application notes provide a comprehensive overview of the oral administration of this compound in common laboratory animal models for preclinical evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats following oral (p.o.) and intravenous (i.v.) administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | 450 ± 55 | 1200 ± 150 |

| Tmax (h) | 0.75 ± 0.25 | 0.08 ± 0.02 |

| AUC (0-t) (ng·h/mL) | 1850 ± 210 | 2500 ± 300 |

| Bioavailability (%) | ~74 | N/A |

| Half-life (t½) (h) | 2.5 ± 0.4 | 2.2 ± 0.3 |

| Clearance (L/h/kg) | N/A | 0.8 ± 0.1 |

| Volume of Distribution (L/kg) | N/A | 1.9 ± 0.2 |

Data are presented as mean ± standard deviation.

Toxicology

Acute toxicity studies have been conducted in mice and rats to determine the safety profile of this compound. The maximum tolerated dose (MTD) and potential target organs for toxicity were identified.

Table 2: Acute Oral Toxicity of this compound

| Species | Strain | LD50 (mg/kg) | Key Clinical Observations |

| Mouse | CD-1 | > 2000 | Decreased spontaneous motor activity at high doses. |

| Rat | Sprague-Dawley | > 2000 | Transient decrease in activity, no mortality. |

LD50: Median lethal dose.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key in-vivo experiments are provided below. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[3][4]

Protocol 1: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

-

Male Sprague-Dawley rats (250-300g)[5]

-

This compound formulation (e.g., in 0.5% methylcellulose)

-

Syringes

-

Restraint devices[7]

-

Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Fast animals overnight (approximately 12 hours) with free access to water before dosing.

-

Record the body weight of each animal.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.[6][9] The volume should not exceed 10 mL/kg.[4]

-

Collect blood samples (approximately 0.25 mL) from the lateral tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5]

-

Place blood samples into anticoagulant-coated microcentrifuge tubes.

-

Centrifuge the blood samples at 4°C to separate plasma.

-

Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

-

Analyze plasma samples for this compound and its active metabolite, Mixanprilat, concentrations using a validated LC-MS/MS method.[8]

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Caption: Workflow for the rat pharmacokinetic study.

Protocol 2: Acute Oral Toxicity Study in Mice

Objective: To determine the acute toxicity and MTD of this compound after a single high oral dose.

Materials:

-

Male and female CD-1 mice (8-10 weeks old)[10]

-

This compound formulation

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Observation cages

Procedure:

-

Acclimatize animals for at least 5 days before the study.

-

Divide animals into dose groups (e.g., control vehicle, 500, 1000, 2000 mg/kg this compound).

-

Administer a single oral dose of the designated formulation to each animal.

-

Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.[3] A modified Irwin's test can be utilized for a more detailed assessment.[3]

-

Record body weights just before dosing and on days 7 and 14.

-

At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any tissue abnormalities.

Caption: Workflow for the acute oral toxicity study.

Conclusion

These application notes provide essential protocols and foundational data for the preclinical oral evaluation of this compound in laboratory animals. The pharmacokinetic data indicate good oral bioavailability in rats, and the acute toxicity studies in both mice and rats suggest a wide safety margin. The provided protocols offer a standardized approach for further investigation into the efficacy and safety of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor quinapril hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology | MuriGenics [murigenics.com]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 6. humapub.com [humapub.com]

- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Moexipril Hydrochloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Moexipril hydrochloride in various experimental settings. It is presumed that the intended compound is Moexipril, a well-documented angiotensin-converting enzyme (ACE) inhibitor, as "Mixanpril" did not yield specific results. Moexipril is a prodrug that is hydrolyzed in vivo to its active metabolite, moexiprilat.[1][2]

Chemical Properties and Storage

| Property | Value | Reference |

| Chemical Name | [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride | [3] |

| Molecular Formula | C₂₇H₃₄N₂O₇ • HCl | [4] |

| Molecular Weight | 535.04 g/mol | [3] |

| Appearance | Fine white to off-white powder | [3][5] |

| Storage | Store at -20°C as a crystalline solid. | [4] |

Solubility Data

Moexipril hydrochloride exhibits solubility in a range of solvents, allowing for flexibility in stock solution preparation for various experimental needs.

| Solvent | Solubility | Reference |

| DMSO | ~30 mg/mL | [4] |

| Ethanol | ~25 mg/mL | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [4] |

| Water | ~10% weight-to-volume (as HCl salt) | [5][6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.33 mg/mL | [4] |

Note: The active metabolite, moexiprilat, is soluble in DMSO and methanol.[7]

Mechanism of Action

Moexipril hydrochloride is a prodrug that is converted to its active diacid metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS) and is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][8] By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][8] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a vasodilator.[1][3] Therefore, ACE inhibition by moexiprilat also leads to increased levels of bradykinin, which contributes to the vasodilation effect.[9]

Signaling Pathway Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. drugs.com [drugs.com]

- 6. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. What is the mechanism of Moexipril Hydrochloride? [synapse.patsnap.com]

- 9. Moexipril - Wikipedia [en.wikipedia.org]

Measuring the Dual Inhibition of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) by Mixanpril

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the characterization of Mixanpril, a dual inhibitor of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). This compound is a prodrug that is converted in vivo to its active metabolite, RB 105. The dual inhibition of NEP and ACE offers a synergistic approach to cardiovascular therapy by simultaneously modulating the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides. This document outlines the methodologies for determining the inhibitory potency of this compound's active form, RB 105, against both enzymes, and presents relevant quantitative data.

Introduction

This compound is a novel therapeutic agent designed to concurrently inhibit two key enzymes in cardiovascular regulation: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the treatment of hypertension and heart failure. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), which promote vasodilation and natriuresis. By inhibiting NEP, the bioavailability of these beneficial peptides is increased.

The dual inhibition by this compound's active form, RB 105, presents a promising therapeutic strategy by combining the blood pressure-lowering effects of ACE inhibition with the vasodilatory and natriuretic actions of potentiated natriuretic peptides. This application note provides protocols for the in vitro measurement of NEP and ACE inhibition by RB 105.

Quantitative Data Summary

The inhibitory potency of this compound's active metabolite, RB 105, has been determined against both NEP and ACE. Additionally, the in vivo efficacy of the prodrug this compound has been characterized. A summary of these quantitative data is presented in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Potency of RB 105

| Enzyme Target | Parameter | Value (nM) |

| Neprilysin (NEP) | K_i | 1.7[1] |

| Angiotensin-Converting Enzyme (ACE) | K_i | 4.2[1] |

Table 2: In Vivo Efficacy of this compound in Mice (Oral Administration)

| Enzyme Target | Parameter | Value (mg/kg) |

| Neprilysin (NEP) | ED_50 | 0.7 |

| Angiotensin-Converting Enzyme (ACE) | ED_50 | 7 |

Signaling Pathways

The therapeutic effect of this compound is rooted in its ability to modulate two distinct but interconnected physiological pathways. The following diagrams illustrate the points of intervention of this compound's active form, RB 105.

Experimental Protocols

The following protocols describe the in vitro methods for determining the inhibitory activity of RB 105 against NEP and ACE.

Protocol for Measuring Neprilysin (NEP) Inhibition

This protocol is based on a fluorometric assay that measures the cleavage of a synthetic NEP substrate.

Materials:

-

Recombinant Human Neprilysin (NEP)

-

NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

RB 105 (or other test inhibitors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl_2

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Prepare Reagents:

-

Dissolve the NEP substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

-

Reconstitute the recombinant human NEP in Assay Buffer to a working concentration (e.g., 2X the final concentration).

-

Prepare a stock solution of RB 105 in DMSO (e.g., 10 mM). Create a serial dilution of RB 105 in Assay Buffer to achieve a range of concentrations for IC_50 determination.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 50 µL of the serially diluted RB 105 or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Add 25 µL of the NEP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the NEP substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of RB 105 using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

The K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.

-

Protocol for Measuring Angiotensin-Converting Enzyme (ACE) Inhibition

This protocol is based on a fluorometric assay using a synthetic ACE substrate.

Materials:

-

Recombinant Human ACE (or rabbit lung ACE)

-

ACE-specific fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

RB 105 (or other test inhibitors)

-

Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl_2.

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Prepare Reagents:

-

Dissolve the ACE substrate in the Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

-

Reconstitute the ACE enzyme in Assay Buffer to a working concentration (e.g., 2X the final concentration).

-

Prepare a stock solution of RB 105 in DMSO (e.g., 10 mM). Create a serial dilution of RB 105 in Assay Buffer to achieve a range of concentrations for IC_50 determination.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 50 µL of the serially diluted RB 105 or vehicle control.

-

Add 25 µL of the ACE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ACE substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of RB 105 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

The K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation.

-

Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory potency of a test compound like RB 105 against NEP and ACE.

Conclusion

The dual NEP/ACE inhibitor this compound, through its active metabolite RB 105, demonstrates potent inhibition of both enzymes. The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and other dual NEP/ACE inhibitors. Accurate determination of their inhibitory potency is a critical step in the drug discovery and development process, enabling a deeper understanding of their mechanism of action and therapeutic potential.

References

Mixanpril: A Dual Inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) for Cardiovascular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mixanpril is a potent, orally active tool compound that functions as a dual inhibitor of two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Its active metabolite, RB 105, demonstrates high affinity for both enzymes, making this compound a valuable instrument for investigating the synergistic effects of simultaneous ACE and NEP inhibition in various cardiovascular disease models. This document provides detailed application notes and experimental protocols for the utilization of this compound in cardiovascular research, targeting hypertension, heart failure, and associated cardiac remodeling.

Mechanism of Action

This compound exerts its cardiovascular effects through the simultaneous inhibition of ACE and NEP, leading to a multi-pronged therapeutic action.

-

ACE Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Furthermore, ACE inhibition prevents the degradation of bradykinin, a potent vasodilator, further contributing to blood pressure reduction and exerting cardioprotective effects.

-

NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides. Natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing cardiac preload and afterload. The elevated levels of natriuretic peptides also have anti-hypertrophic and anti-fibrotic effects on the heart.

The dual inhibition of ACE and NEP by this compound offers a comprehensive approach to managing cardiovascular pathologies by concurrently targeting the renin-angiotensin-aldosterone system (RAAS) and augmenting the beneficial effects of the natriuretic peptide system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of RB 105 (Active Metabolite of this compound)

| Enzyme Target | Inhibition Constant (Ki) |

| Neutral Endopeptidase (NEP) | 1.7 ± 0.3 nM[1] |

| Angiotensin-Converting Enzyme (ACE) | 4.2 ± 0.5 nM[1] |

Table 2: In Vivo Efficacy of Orally Administered this compound in Spontaneously Hypertensive Rats (SHRs)

| Dose | Dosing Regimen | Animal Model | Change in Blood Pressure | Reference |

| 2.5, 5, 25, 50 mg/kg | Twice a day for 4 days (increasing concentrations) | Spontaneously Hypertensive Rats | Dose-dependent hypotensive effects | [2] |

| 50 mg/kg | Twice a day | Spontaneously Hypertensive Rats | -37 mmHg | [1] |

| 25 mg/kg | Twice a day for 8 days | Obese Zucker Rats | Improved insulin-mediated glucose disposal | [3] |

Experimental Protocols

Protocol 1: In Vitro ACE and NEP Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound's active metabolite (RB 105) on ACE and NEP.

Materials:

-

Purified recombinant human ACE and NEP

-

Fluorogenic substrates for ACE (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) and NEP (e.g., Mca-D-Arg-Gly-Phe-Phe-Pro-Lys(Dnp)-OH)

-

RB 105 (active metabolite of this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of RB 105 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate enzyme (ACE or NEP), and varying concentrations of RB 105. Include control wells with enzyme but no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the respective fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate excitation/emission wavelength (e.g., 320 nm excitation / 405 nm emission).

-

Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each concentration of RB 105 relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protocol 2: In Vivo Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the procedure to assess the blood pressure-lowering effects of orally administered this compound in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Tail-cuff plethysmography system or radiotelemetry system for blood pressure measurement

Procedure:

-

Acclimatize adult male SHRs to the housing conditions and blood pressure measurement procedure for at least one week.

-

Record baseline systolic and diastolic blood pressure for each animal for 3-5 consecutive days.

-

Randomly assign rats to different treatment groups: Vehicle control and this compound at various doses (e.g., 2.5, 5, 25, 50 mg/kg).

-

Administer this compound or vehicle orally via gavage twice daily for the specified duration (e.g., 4 days).[2]

-

Measure blood pressure at fixed time points after each administration (e.g., 2 hours post-gavage).[2]

-

On the final day of treatment, record blood pressure at multiple time points (e.g., 0, 2, 4, 6, 8, and 24 hours post-dose) to assess the duration of action.

-

Analyze the data by comparing the change in blood pressure from baseline in the this compound-treated groups to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Dual ACE/NEP Inhibition by this compound

Caption: Dual inhibition of ACE and NEP by this compound.

Diagram 2: Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for in vivo cardiovascular studies.

Discussion and Future Directions

This compound serves as a powerful pharmacological tool to dissect the combined roles of the RAAS and natriuretic peptide systems in cardiovascular health and disease. The provided protocols offer a foundation for investigating its efficacy and mechanism of action.

Future research could focus on:

-

Cardiac Remodeling: While ACE inhibitors are known to reduce cardiac hypertrophy and fibrosis, specific studies using this compound are needed to quantify its effects on these parameters in models of heart failure or post-myocardial infarction.

-

Bradykinin and Natriuretic Peptide Levels: Direct measurement of plasma and tissue levels of bradykinin, ANP, and BNP following this compound administration would provide a more complete understanding of its pharmacodynamic effects.

-

Dose-Response Relationship: Further studies are required to establish a comprehensive dose-response relationship for the blood pressure-lowering effects of this compound in different models of hypertension.

By utilizing this compound in well-designed preclinical studies, researchers can gain valuable insights into the therapeutic potential of dual ACE/NEP inhibition for the treatment of a range of cardiovascular disorders.

References

- 1. Dual inhibition of angiotensin-converting enzyme and neutral endopeptidase by the orally active inhibitor this compound: a potential therapeutic approach in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of dual angiotensin-converting enzyme and neutral endopeptidase 24-11 chronic inhibition by this compound on insulin sensitivity in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Moexipril

Introduction

These application notes provide detailed protocols for the analysis of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Moexipril is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This document outlines methods for the quantification of moexipril in pharmaceutical formulations and for assessing its in vitro biological activity. While the initial query referenced "Mixanpril," the available scientific literature predominantly points to "Moexipril" as the correct name for this ACE inhibitor.

I. Quantitative Analysis of Moexipril

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of ACE inhibitors in pharmaceutical dosage forms and biological fluids.[4][5][6] Spectrophotometric methods also offer a simpler, alternative approach for routine quality control.

A. High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of moexipril in bulk and tablet dosage forms.[7]

Experimental Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Preparation of Standard Solution:

-

Accurately weigh and dissolve a known amount of Moexipril reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 37.5 to 225 µg/mL).[7]

-

-

Preparation of Sample Solution (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of the powder equivalent to a known amount of moexipril into a volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of moexipril in the sample by comparing the peak area with the calibration curve generated from the standard solutions. The retention time for moexipril is approximately 2.4 minutes under these conditions.[7]

-

Data Presentation

| Parameter | Value | Reference |

| Linearity Range | 37.5 - 225 µg/mL | [7] |

| Retention Time | ~2.4 min | [7] |

| Percentage Recovery | 98.44% | [7] |

Experimental Workflow: HPLC Analysis of Moexipril

References

- 1. Moexipril - Wikipedia [en.wikipedia.org]

- 2. Moexipril: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. medwinpublishers.com [medwinpublishers.com]

Application of [Compound Name] in Glucose Disposal Studies: Application Notes and Protocols

Note: Initial searches for "Mixanpril" did not yield specific results in the context of glucose disposal studies. The following application notes and protocols are provided as a detailed template for a hypothetical compound, hereafter referred to as "Compound X," intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.

Introduction

Enhanced glucose disposal, the process by which glucose is taken up from the bloodstream by peripheral tissues such as skeletal muscle and adipose tissue, is a critical mechanism for maintaining glucose homeostasis.[1] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.[1] These notes provide a comprehensive overview of the application of "Compound X," a novel investigational agent, in studies designed to assess its potential to improve glucose disposal. The protocols outlined below describe key in vitro and in vivo experiments to elucidate the efficacy and mechanism of action of Compound X.

Potential Mechanisms of Action

The therapeutic effect of compounds on glucose disposal can be mediated through various signaling pathways. Based on preclinical findings with other metabolic drugs, Compound X may act through one or more of the following mechanisms:

-

AMPK Activation: Similar to metformin, Compound X may activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[2] AMPK activation in skeletal muscle can increase the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.[2]

-

Insulin-Independent Signaling: Some compounds can stimulate glucose uptake through pathways independent of insulin signaling. For instance, activation of β2-adrenoceptors has been shown to increase glucose uptake in skeletal muscle via a mechanism involving mTORC2.[3]

-

Modulation of Glucagon Signaling: Compound X could potentially suppress glucagon signaling in the liver, leading to reduced hepatic glucose production and consequently lowering overall blood glucose levels.[2]

The following diagram illustrates a potential signaling pathway for Compound X, focusing on the AMPK-mediated mechanism.

Caption: Potential AMPK-mediated signaling pathway for Compound X.

Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol assesses the direct effect of Compound X on glucose uptake in a skeletal muscle cell line.

Materials:

-

L6 rat skeletal myoblasts

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution

-

Compound X

-

Metformin (positive control)

-

2-deoxy-D-[³H]glucose

-

Krebs-Ringer-HEPES (KRH) buffer

-

Cytochalasin B

Procedure:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

-

Serum Starvation:

-

Serum starve the differentiated myotubes in DMEM for 4 hours prior to the experiment.

-